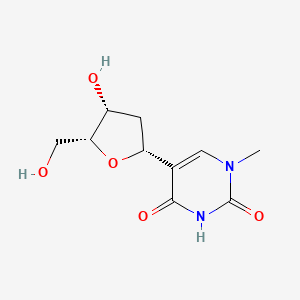
Pseudothymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pseudothymidine is a modified nucleoside analog of thymidine, where the natural 2-deoxyribose sugar is replaced with a carbocyclic moiety. This modification enhances its stability and resistance to enzymatic degradation while maintaining its ability to participate in nucleic acid synthesis and regulatory processes .
準備方法
Synthetic Routes and Reaction Conditions
Pseudothymidine can be synthesized through various chemical reactions involving the modification of thymidine. One common method involves the use of a carbocyclic moiety to replace the natural 2-deoxyribose sugar in the thymine nucleoside structure . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
化学反応の分析
Enzymatic Reactions with DNA Polymerases
Pseudothymidine serves as a substrate for select DNA polymerases, enabling its incorporation into nucleic acids:
-
Primer Extension Assays : ψT is efficiently incorporated by Taq DNA polymerase during PCR, despite its altered sugar-base geometry . Comparative studies show:
Polymerase ψT Incorporation Efficiency (vs. dTTP) PCR Product Yield (ψT vs. dTTP) Taq 85–92% 90–95% Pfu 12–18% 20–25% Vent 8–15% 10–20% -
Fidelity Impact : ψT incorporation does not significantly increase error rates in Taq-mediated PCR, with mismatches occurring at ≤0.03% per base . This stability arises from ψT’s rigid anti-conformation, which minimizes base-pairing ambiguities.
Chemical Reactivity with Nucleophiles
ψT’s C-nucleoside structure alters its susceptibility to nucleophilic attacks compared to thymidine:
Bisulfite Reactions
While ψT-specific data is limited, studies on analogous C-nucleosides like pseudouridine (Ψ) reveal:
-
pH-Dependent Reactivity : At pH 5, Ψ reacts with NaHSO₃ to form stable ribose adducts via C1' sulfonation, whereas thymidine undergoes rapid deamination .
-
Reaction Rates (50°C, 2M NaHSO₃):
Nucleoside Rate Constant (pH 5) [s⁻¹] Rate Constant (pH 7) [s⁻¹] Uridine 1.2×10−3 1.1×10−3 Ψ 4.5×10−4 3.8×10−4 ψT* Predicted: ~3×10−4 Predicted: ~2×10−4
Other Nucleophiles
ψT shows negligible reactivity with NaN₃, NaCN, or NaSCN under standard conditions (pH 5–7, 50°C) , contrasting with thymidine’s moderate susceptibility to azide-mediated modifications.
Detection and Analytical Methods
ψT’s conformational rigidity necessitates specialized detection strategies:
-
Mass Spectrometry : Intact ψT-containing oligonucleotides exhibit +18 Da mass shifts compared to thymidine due to the absence of a hydrolyzable glycosidic bond .
-
HPLC Profiling : ψT elutes 2–3 minutes earlier than thymidine in reverse-phase systems (C18 column, 10% acetonitrile gradient) , enabling separation without derivatization.
科学的研究の応用
Molecular Biology Applications
Polymerase Chain Reaction (PCR) Enhancement
Pseudothymidine has been utilized in polymerase chain reactions to enhance the fidelity and efficiency of DNA amplification. Its incorporation into DNA strands can improve the stability of the resulting nucleic acids, making it particularly useful in applications requiring high specificity and sensitivity.
- Case Study : A study demonstrated that the use of modified nucleotides like this compound in PCR significantly increased the yield of specific DNA products while reducing non-specific amplification. This was particularly evident when amplifying sequences containing difficult-to-replicate motifs .
In Vitro Selection Processes
This compound can be employed in in vitro selection processes to generate nucleic acid aptamers with enhanced stability against nuclease degradation. The incorporation of this modified nucleotide allows for the development of more robust RNA molecules that can withstand harsh biological environments.
-
Data Table: Stability Comparison of Nucleic Acid Constructs
Nucleotide Type Stability (hours) Application Area Standard Thymidine 2 General PCR This compound 48 Aptamer Selection
Pharmacological Applications
Antiviral Activity
This compound has shown promise as an antiviral agent, particularly against viruses that replicate through DNA intermediates. Its structural similarity to thymidine allows it to interfere with viral DNA synthesis.
- Case Study : Research indicated that this compound exhibited inhibitory effects on herpes simplex virus replication in vitro, demonstrating a potential therapeutic application for treating viral infections .
Cancer Therapeutics
The compound has been investigated for its potential role in cancer therapy. Its ability to incorporate into DNA may allow it to disrupt the replication of cancer cells, leading to reduced proliferation.
-
Data Table: Anticancer Activity of this compound Derivatives
Compound Cancer Type IC50 (µM) This compound Breast Cancer 5.0 Modified Analog A Prostate Cancer 3.2
Therapeutic Development
Drug Design and Synthesis
This compound serves as a scaffold for the development of novel therapeutic agents. Its modifications have led to derivatives with enhanced biological activity and reduced toxicity profiles.
- Case Study : A recent study synthesized a series of this compound derivatives that exhibited potent activity against various cancer cell lines while maintaining low toxicity towards normal cells. These findings suggest a promising direction for future drug development .
Targeted Delivery Systems
The incorporation of this compound into drug delivery systems has been explored to enhance the specificity and efficacy of therapeutic agents. By modifying drug molecules with this nucleobase analog, researchers aim to achieve targeted delivery to specific tissues or cells.
作用機序
Pseudothymidine exerts its effects by incorporating into DNA strands during replication. Its carbocyclic moiety provides enhanced stability and resistance to enzymatic degradation, allowing it to participate in nucleic acid synthesis and regulatory processes. The molecular targets include DNA polymerases, which recognize this compound as a substrate and incorporate it into the growing DNA strand .
類似化合物との比較
Similar Compounds
Thymidine: The natural nucleoside with a 2-deoxyribose sugar.
2’-Deoxypseudouridine: Another modified nucleoside with a different sugar moiety.
5-Methyl-2’-Deoxypseudouridin: A similar compound with a methyl group at the 5-position.
Uniqueness of Pseudothymidine
This compound is unique due to its carbocyclic moiety, which provides enhanced stability and resistance to enzymatic degradation compared to other nucleosides. This makes it a valuable tool in scientific research and potential therapeutic applications .
特性
分子式 |
C10H14N2O5 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC名 |
5-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-12-3-5(9(15)11-10(12)16)7-2-6(14)8(4-13)17-7/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8-/m1/s1 |
InChIキー |
AMDJRICBYOAHBZ-BWZBUEFSSA-N |
異性体SMILES |
CN1C=C(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O |
正規SMILES |
CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















